molecular formula C10H11NO2 B1427026 (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one CAS No. 1190363-43-9

(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one

Cat. No. B1427026
M. Wt: 177.2 g/mol
InChI Key: ZZNXHQSAOHUNDA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one” is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol12.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C10H11NO21. However, the specific structural details are not available in the search results.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.2 g/mol1. Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.


Scientific Research Applications

Synthesis and Chemical Reactions

A study highlighted the synthesis of compounds like 9H-cyclohepta[b]pyridin-9-one through the dehydrobromination of αα-dibromocycloheptanones, showcasing the method's effectiveness in preparing such structures from simpler cycloheptanone derivatives. This process involves transformations through N-oxide and hydroxy derivatives, indicating a path for synthesizing related compounds (Gurnos Jones et al., 1973).

Catalytic Applications

Another study discussed the use of 9H-cyclohepta[b]pyridin-9-one in copper-catalyzed [4+2] cycloaddition reactions with electron-rich alkenes to construct [3.2.2] bicycles. This showcases the compound's utility as a diene cycloaddition partner in forming structurally complex and potentially bioactive cycloadducts, demonstrating its versatility in organic synthesis (P. Gritsch et al., 2019).

Pharmaceutical and Materials Chemistry

Research on modifications of related structures has led to compounds with significant anti-inflammatory activity, underscoring the importance of such chemical frameworks in drug discovery. This work shows the potential of adjusting the structure for therapeutic applications, particularly in inflammation-related conditions (W. Calhoun et al., 1995).

Analytical Chemistry Applications

In the field of analytical chemistry, heterocyclic amines, which share structural similarities with the compound of interest, have been studied for their mutagenic and carcinogenic potential. Techniques involving liquid-phase microextraction combined with LC-MS/MS have been developed to detect these compounds in biological samples, such as urine, highlighting the relevance of such compounds in health and safety assessments (R. Busquets et al., 2009).

Safety And Hazards

No specific safety and hazard information for this compound was found in the search results.


Future Directions

The future directions or applications of this compound are not specified in the search results.


Please note that this is a general analysis based on the limited information available. For a more comprehensive analysis, you may want to consult a specialist or refer to scientific literature.


properties

IUPAC Name

(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNXHQSAOHUNDA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C=CC=N2)C(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Reactant of Route 2
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Reactant of Route 3
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Reactant of Route 4
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Reactant of Route 5
Reactant of Route 5
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Reactant of Route 6
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.